molecular formula C16H15NO4 B5402221 N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide

Cat. No.: B5402221
M. Wt: 285.29 g/mol
InChI Key: FQWRFBSGNMLMQU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide is a compound that features a 1,3-benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This moiety is known for its broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Future Directions

While specific future directions for “N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide” are not mentioned, related compounds have been suggested as templates for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate then reacts with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical products

Comparison with Similar Compounds

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide can be compared with other similar compounds that contain the 1,3-benzodioxole moiety. Some of these similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-11(18)17-13-3-5-14(6-4-13)19-9-12-2-7-15-16(8-12)21-10-20-15/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRFBSGNMLMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320733
Record name N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

915881-46-8
Record name N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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